Voriconazole EP impurity D-d3
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Overview
Description
Voriconazole EP impurity D-d3 is a deuterium-labeled version of Voriconazole EP impurity D. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C16H11D3F3N5O, and it has a molecular weight of 352.33 . This compound is often used as a reference standard in laboratory tests and is specifically prescribed in the European Pharmacopoeia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Voriconazole EP impurity D-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Voriconazole EP impurity D molecule. The process of deuteration involves replacing hydrogen atoms with deuterium atoms, which can affect the pharmacokinetic and metabolic profiles of the compound . The specific synthetic routes and reaction conditions for producing this compound are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and stability of the compound. The production process is carried out under controlled conditions to meet the standards set by the European Pharmacopoeia .
Chemical Reactions Analysis
Types of Reactions
Voriconazole EP impurity D-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using advanced analytical techniques to determine their structure and purity .
Scientific Research Applications
Voriconazole EP impurity D-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Employed in biological studies to investigate the metabolic pathways and pharmacokinetics of voriconazole and its impurities.
Medicine: Utilized in pharmaceutical research to study the effects of deuterium substitution on the pharmacological properties of voriconazole.
Industry: Applied in the development and quality control of pharmaceutical products to ensure compliance with regulatory standards
Mechanism of Action
The mechanism of action of Voriconazole EP impurity D-d3 is similar to that of voriconazole. Voriconazole is a triazole antifungal agent that inhibits the enzyme 14-alpha sterol demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, voriconazole disrupts the integrity of the fungal cell membrane, leading to cell death . The deuterium substitution in this compound may affect its pharmacokinetic and metabolic profiles, but the overall mechanism of action remains the same .
Comparison with Similar Compounds
Voriconazole EP impurity D-d3 can be compared with other similar compounds, such as:
Voriconazole EP impurity D: The non-deuterated version of the compound, which has similar chemical properties but different pharmacokinetic profiles.
Voriconazole: The parent compound, which is used as an antifungal agent.
Other triazole antifungals: Compounds such as fluconazole and itraconazole, which have similar mechanisms of action but different chemical structures and pharmacological properties .
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic pathways and pharmacokinetics .
Properties
Molecular Formula |
C16H14F3N5O |
---|---|
Molecular Weight |
352.33 g/mol |
IUPAC Name |
(2S,3R)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1/i1D3 |
InChI Key |
BCEHBSKCWLPMDN-UXZMLFNGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
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